molecular formula C20H39NO B3056389 1-Hexadecanoylpyrrolidine CAS No. 70974-48-0

1-Hexadecanoylpyrrolidine

Cat. No. B3056389
CAS RN: 70974-48-0
M. Wt: 309.5 g/mol
InChI Key: ULDNZNZTSYZQKK-UHFFFAOYSA-N
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Description

1-Hexadecanoylpyrrolidine, also known as N-Hexadecanoylpyrrolidine, belongs to the class of organic compounds known as N-acylpyrrolidines . It is a structurally simple molecule composed of a five-membered ring and a fatty acid chain.


Synthesis Analysis

The synthesis of 1-Hexadecanoylpyrrolidine can be achieved through various methods, including the reaction of pyrrolidine with palmitic acid or palmitic acid chloride, or through transamidation of palmitoyl chloride with pyrrolidine .


Molecular Structure Analysis

The molecular formula of 1-Hexadecanoylpyrrolidine is C20H39NO . It has an average mass of 309.530 Da and a monoisotopic mass of 309.303162 Da .


Physical And Chemical Properties Analysis

1-Hexadecanoylpyrrolidine has a density of 0.9±0.1 g/cm3, a boiling point of 431.1±14.0 °C at 760 mmHg, and a flash point of 175.3±10.7 °C . It has a high lipid solubility and low water solubility.

Scientific Research Applications

Antioxidant Properties

Preliminary studies suggest that HDP exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further research is needed to explore its full potential in this area .

Anti-Inflammatory Effects

HDP has been investigated for its anti-inflammatory properties. Inflammation contributes to various diseases, and compounds like HDP may modulate inflammatory pathways. However, more rigorous studies are necessary to validate its efficacy .

Liver Health

Traditional medicine systems recognize HDP’s potential benefits for liver health. It has been used to address liver-related issues, including jaundice and biliousness. While modern research supports its hepatoprotective effects, further investigations are warranted .

Safety and Hazards

The safety data sheet for 1-Hexadecanoylpyrrolidine indicates that it has acute toxicity when ingested . Further safety and hazard details are not available at this time.

Mechanism of Action

1-Hexadecanoylpyrrolidine, also known as 1-pyrrolidin-1-ylhexadecan-1-one, is an organic compound with a molecular formula of C20H39NO . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

properties

IUPAC Name

1-pyrrolidin-1-ylhexadecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)21-18-15-16-19-21/h2-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDNZNZTSYZQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289492
Record name 1-Hexadecanoylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecanoylpyrrolidine

CAS RN

70974-48-0
Record name 1-(1-Pyrrolidinyl)-1-hexadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70974-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidin-1-ylhexadecan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC61588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61588
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexadecanoylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PYRROLIDIN-1-YLHEXADECAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9VH2AR5CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Hexadecanoylpyrrolidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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